tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

PROTAC linker physicochemical properties ternary complex formation

tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate (CAS 172348-63-9), also designated as trans-4-[(Boc-amino)methyl]cyclohexanemethanol, is a carbamate-protected, trans-substituted cyclohexylmethyl building block with a molecular formula of C13H25NO3 and a molecular weight of 243.34 g/mol. It is commercially supplied as a PROTAC (Proteolysis Targeting Chimera) linker intermediate, characterized by its trans stereochemistry, a rigid cyclohexane core, a hydroxymethyl moiety, and a Boc-protected amine group.

Molecular Formula C13H25NO3
Molecular Weight 243.34 g/mol
CAS No. 172348-63-9
Cat. No. B1319475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate
CAS172348-63-9
Molecular FormulaC13H25NO3
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCC(CC1)CO
InChIInChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)
InChIKeyKSXPGASLEFGROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate: PROTAC Linker Selection Guide for Bifunctional Degrader Development


tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate (CAS 172348-63-9), also designated as trans-4-[(Boc-amino)methyl]cyclohexanemethanol, is a carbamate-protected, trans-substituted cyclohexylmethyl building block with a molecular formula of C13H25NO3 and a molecular weight of 243.34 g/mol [1]. It is commercially supplied as a PROTAC (Proteolysis Targeting Chimera) linker intermediate, characterized by its trans stereochemistry, a rigid cyclohexane core, a hydroxymethyl moiety, and a Boc-protected amine group. This structural arrangement provides a versatile scaffold for covalent conjugation in the synthesis of bifunctional degraders and other complex molecules .

Why Generic Substitution Fails: Critical Differentiation of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate from Closest PROTAC Linker Analogs


In PROTAC design, linker composition critically governs ternary complex formation, target degradation efficiency, and physicochemical properties. Direct substitution of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate with close analogs such as tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS 239074-29-4) or trans-4-(Aminomethyl)cyclohexanemethanol (CAS 17879-23-1) is not chemically neutral. Each comparator presents distinct differences in linker length, lipophilicity (cLogP), hydrogen-bonding capacity, and synthetic accessibility, all of which can dramatically alter the cellular permeability, solubility, and degradation efficacy of the final PROTAC construct [1]. The quantitative evidence provided below establishes the specific, measurable parameters that distinguish this compound and justify its selection over interchangeable alternatives.

Quantitative Differential Evidence: tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate vs. Key PROTAC Linker Comparators


Linker Length and Physicochemical Profile: Extended Reach with Balanced Lipophilicity

Compared to the closely related analog tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS 239074-29-4), the target compound incorporates an additional methylene (-CH2-) unit in the linker, increasing its atom count from 38 to 42 atoms and molecular weight from 229.32 to 243.34 g/mol [1][2]. This elongation provides a longer spatial reach (approximately 1.5 Å) between the E3 ligase ligand and the target protein ligand in the final PROTAC construct. Furthermore, the target compound exhibits a higher calculated lipophilicity (XLogP3-AA = 2.0) compared to its shorter analog (XLogP3-AA = 1.8), which may enhance passive membrane permeability [3][4]. In contrast, the unprotected amine analog trans-4-(Aminomethyl)cyclohexanemethanol (CAS 17879-23-1) possesses a significantly lower XLogP3-AA of 0.3, which can be advantageous for aqueous solubility but may limit cellular uptake in certain contexts [5].

PROTAC linker physicochemical properties ternary complex formation

Commercial Purity and Analytical Consistency: Benchmark ≥98% (GC) Specification

The target compound is consistently supplied with a purity specification of ≥98% (GC), as documented by multiple reputable vendors . This level of purity is critical for ensuring reproducible conjugation efficiency and minimizing side reactions during PROTAC assembly. While the analog tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS 239074-29-4) is also available at ≥98% (GC) , the unprotected amine comparator trans-4-(Aminomethyl)cyclohexanemethanol (CAS 17879-23-1) is typically offered at lower purity grades, e.g., ≥95% , which may introduce variability in downstream synthesis and final degrader performance.

chemical purity quality control reproducibility

Cost Efficiency and Procurement Value: Competitive Pricing for Gram-Scale Synthesis

Pricing analysis reveals that the target compound is positioned favorably for research-scale PROTAC synthesis. At the 1-gram scale, the compound is listed at approximately $29-42 . This is moderately higher than the shorter analog tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, which is priced at around $16 per gram , but significantly less expensive than the unprotected amine linker trans-4-(Aminomethyl)cyclohexanemethanol, which can cost $108 per gram or more from certain suppliers . The target compound's pricing thus offers a balanced cost-to-length profile, making it economically viable for synthesizing initial degrader libraries without sacrificing the extended linker geometry.

procurement cost analysis linker economics

Synthetic Utility and Deprotection Compatibility: Boc-Protected Amine for Modular Conjugation

The Boc (tert-butoxycarbonyl) protecting group on the target compound confers a distinct synthetic advantage over the free amine analog trans-4-(Aminomethyl)cyclohexanemethanol (CAS 17879-23-1). Quantitative deprotection of the Boc group is achievable under standard acidic conditions (e.g., TFA or HCl in dioxane), yielding the free amine with >95% conversion efficiency as determined by HPLC [1]. This allows for selective, sequential conjugation: the hydroxymethyl group can be derivatized (e.g., esterification, etherification) while the amine remains protected, a synthetic route not possible with the free amine comparator without additional protection steps. The ability to orthogonally functionalize the molecule reduces the number of synthetic steps and improves overall yield in the assembly of PROTACs.

Boc protection PROTAC synthesis modular conjugation

Stereochemical Fidelity: Guaranteed Trans Configuration for Consistent 3D Linker Geometry

The target compound is explicitly designated and supplied as the trans isomer, with the trans configuration confirmed by NMR and HPLC analysis in vendor certificates of analysis . This stereochemical purity is critical for PROTAC linker design, as studies have demonstrated that trans-cyclohexyl linkers can yield superior cooperative degradation compared to their cis counterparts due to altered conformational dynamics and binding modes [1]. While the analog tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS 239074-29-4) is also trans-specific, the free amine comparator (CAS 17879-23-1) may be supplied as a mixture of stereoisomers unless otherwise specified, introducing potential variability in ternary complex geometry and degradation efficiency.

stereochemistry linker geometry ternary complex

Validated Application Scenarios for tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate Based on Quantitative Evidence


PROTAC Library Synthesis Requiring Intermediate Linker Length (12-20 Atom Range)

When designing PROTACs that demand a linker length falling between the 12-atom minimum and 20-atom optimum range for ternary complex formation , the extended cyclohexylmethyl scaffold of this compound (42 total atoms, with a ~5.8 Å end-to-end distance when fully extended) provides a tailored solution. Compared to the shorter analog (CAS 239074-29-4), this compound offers an additional ~1.5 Å of spatial separation, which can be critical for accommodating larger target proteins or achieving optimal geometry for cooperative binding . This is particularly relevant for E3 ligases with deep binding pockets, such as VHL and CRBN, where linker length fine-tuning has been shown to dramatically affect degradation efficiency .

Cost-Sensitive Degrader Optimization Campaigns with Gram-Scale Requirements

For academic labs or early-stage biotech companies synthesizing PROTACs at the 1-5 gram scale, the target compound's pricing structure (approximately $29-42 per gram) provides a cost-effective entry point for incorporating a medium-length, trans-cyclohexyl linker . This represents a significant cost advantage over the fully deprotected amine linker (CAS 17879-23-1), which can be 2.5-3× more expensive, while still offering the synthetic flexibility of a protected amine for orthogonal conjugation . The favorable price-to-length ratio makes this compound a pragmatic choice for synthesizing initial degrader libraries without compromising on linker geometry.

Modular PROTAC Assembly Requiring Orthogonal Protection of Amine and Hydroxyl Groups

The presence of a Boc-protected amine and a free hydroxymethyl group in the same molecule enables a modular, sequential synthetic strategy . This is advantageous for PROTAC chemists who wish to first functionalize the hydroxyl group (e.g., via esterification with a warhead-linker conjugate) while the amine remains masked, followed by mild acidic deprotection and subsequent conjugation to the E3 ligase ligand. This approach reduces overall synthetic steps and minimizes the need for additional protecting group manipulations, streamlining the workflow and improving overall yield .

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